molecular formula C14H12F3NO B1612533 2,5-dimethyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carbaldehyde CAS No. 932226-24-9

2,5-dimethyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carbaldehyde

Cat. No.: B1612533
CAS No.: 932226-24-9
M. Wt: 267.25 g/mol
InChI Key: BPGJTHYIJWQASI-UHFFFAOYSA-N
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Description

2,5-dimethyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carbaldehyde is a useful research compound. Its molecular formula is C14H12F3NO and its molecular weight is 267.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Enantiomer Separation and Barriers to Racemization

N-aryl-2,5-dimethylpyrrole-3-carbaldehydes, which include compounds similar to 2,5-dimethyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carbaldehyde, have been studied for their potential in separating enantiomers and understanding the barriers to racemization. These studies involve chromatographic separation and understanding the rotation about the C–N bond in such compounds (Vorkapić-Furač et al., 1989).

Synthesis of Trifluoromethyl-Substituted Pyrazolo[4,3-c]pyridines

The compound has been used in the synthesis of 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines. This involves microwave-assisted treatment and Sonogashira-type cross-coupling conditions, demonstrating its versatility in chemical synthesis (Palka et al., 2014).

Computational Studies in Pyrrole Derivatives

In the field of computational chemistry, pyrrole derivatives including those similar to the specified compound have been synthesized and analyzed using various computational methods. This includes quantum chemical calculations, molecular electrostatic potential surface analysis, and vibrational analysis, highlighting its importance in theoretical and computational chemistry (Singh et al., 2014).

Knoevenagel Condensations and Cyclization Reactions

Studies have also explored the use of similar compounds in Knoevenagel condensations with various compounds, demonstrating the compound's utility in organic synthesis, particularly in the formation of novel organic compounds (Gajdoš et al., 2006).

Applications in Non-linear Optical Materials

Research has been conducted on pyrrole derivatives for their potential use as non-linear optical (NLO) materials. This involves understanding their electronic structure and properties, which are critical for applications in photonics and optoelectronics (Singh et al., 2014).

Properties

IUPAC Name

2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]pyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO/c1-9-7-11(8-19)10(2)18(9)13-6-4-3-5-12(13)14(15,16)17/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGJTHYIJWQASI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2C(F)(F)F)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589892
Record name 2,5-Dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932226-24-9
Record name 2,5-Dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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